4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide
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Overview
Description
4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide is a heterocyclic compound that features both azetidine and piperazine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide typically involves the reaction of azetidine derivatives with piperazine derivatives. One common method involves the use of N-Boc-azetidin-3-one, which undergoes a Horner–Wadsworth–Emmons reaction followed by aza-Michael addition with NH-heterocycles . Another approach involves the reaction of sodium hydride with benzyl 3-oxopiperazine-1-carboxylate and methyl iodide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Azetidine: A four-membered nitrogen-containing ring.
Piperazine: A six-membered ring containing two nitrogen atoms.
Oxetane: A four-membered oxygen-containing ring.
Uniqueness: 4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide is unique due to its combination of azetidine and piperazine rings, which provides a distinct structural framework for interacting with biological targets. This dual-ring structure can enhance the compound’s stability, binding affinity, and specificity compared to other similar compounds .
Properties
CAS No. |
178311-74-5 |
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Molecular Formula |
C9H18N4O |
Molecular Weight |
198.27 g/mol |
IUPAC Name |
4-(azetidin-3-yl)-N-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C9H18N4O/c1-10-9(14)13-4-2-12(3-5-13)8-6-11-7-8/h8,11H,2-7H2,1H3,(H,10,14) |
InChI Key |
UICWRZSITNGANV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N1CCN(CC1)C2CNC2 |
Origin of Product |
United States |
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